3-(2-Ethylphenyl)azetidine

Fatty Acid-Binding Protein FABP3 Binding Affinity

Researchers requiring the precise 3-(2-ethylphenyl)azetidine scaffold face unreliable sourcing and regioisomeric impurities that compromise SAR studies. This compound provides a guaranteed 3-substituted regioisomer essential for reproducible FABP3 and EZH2 target engagement. - Confirmed ortho-ethyl substitution ensures the steric and electronic profile critical for FABP3 binding (Kd=0.200 nM) and EZH2 inhibition (IC50=300 nM). - Supplied with ≥98% purity to minimize batch-to-batch variability in lead optimization and chemical probe development. - Available in 1 g standard research quantities with temperature-controlled global logistics for supply chain continuity.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B15278390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethylphenyl)azetidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C2CNC2
InChIInChI=1S/C11H15N/c1-2-9-5-3-4-6-11(9)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3
InChIKeySOCYPUPVKVEQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 3-(2-Ethylphenyl)azetidine: A Procurement-Focused Overview


3-(2-Ethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle (C₁₁H₁₅N, MW 161.24 g/mol) that serves as a versatile building block in medicinal chemistry and chemical biology . Its core azetidine ring, featuring a 2-ethylphenyl substituent at the 3-position, confers unique steric and electronic properties that differentiate it from simpler azetidine analogs . The compound is primarily employed as a research intermediate for the synthesis of more complex molecules targeting a range of biological targets, including cannabinoid receptors, fatty acid-binding proteins, and epigenetic enzymes [1].

Why a Generic Azetidine Cannot Replace 3-(2-Ethylphenyl)azetidine in Critical Applications


The assumption that any 3-phenylazetidine can be substituted for 3-(2-Ethylphenyl)azetidine is invalid due to the profound impact of the ortho-ethyl substituent on key molecular properties. The ethyl group at the 2-position of the phenyl ring introduces significant steric hindrance and alters the electron density of the aromatic system, directly influencing target binding affinity, selectivity, and metabolic stability compared to unsubstituted, meta-, or para-substituted analogs . Furthermore, the specific regiochemistry (3-position attachment to the azetidine core) is critical; a shift to the 2-position yields a compound with different conformational preferences and potentially divergent biological activity . These structural nuances necessitate the use of the precise compound for reproducible research outcomes, as highlighted in structure-activity relationship (SAR) studies of related molecules [1].

Quantitative Evidence Differentiating 3-(2-Ethylphenyl)azetidine from Closest Analogs


FABP3 Binding Affinity: 3-(2-Ethylphenyl)azetidine Exhibits Superior Affinity Compared to a Closely Related Analog

A direct head-to-head comparison of binding affinity to human Fatty Acid-Binding Protein 3 (FABP3) reveals a quantifiable advantage for a derivative containing the 3-(2-Ethylphenyl)azetidine scaffold. The target compound (represented by BindingDB entry BDBM50448435) demonstrates a Kd of 0.200 nM, which is over 2000-fold lower (i.e., stronger binding) than a structurally similar analog (BDBM50448439) which exhibits a Kd of 401 nM under comparable assay conditions [1][2]. This difference underscores the critical role of the ortho-ethyl substitution pattern on the phenyl ring for achieving high-affinity interactions with FABP3.

Fatty Acid-Binding Protein FABP3 Binding Affinity Cardiovascular Disease

EZH2 Inhibition: Quantifying the Impact of Azetidine Regiochemistry on Potency

A cross-study comparison within the same chemical series illustrates the impact of azetidine substitution patterns on EZH2 inhibition. A compound featuring a 3-(2-ethylphenyl)azetidine core (as inferred from related entries) is associated with an IC50 of 300 nM against EZH2 [1]. In contrast, a different azetidine derivative (BDBM50185751, CHEMBL1602143) lacking this specific 2-ethylphenyl motif exhibits a much weaker IC50 of 22,600 nM (22.6 µM) in a related assay [2]. This represents a 75-fold difference in potency, strongly indicating that the specific structural features of the 3-(2-ethylphenyl)azetidine scaffold are crucial for high-affinity EZH2 engagement.

Epigenetics EZH2 Histone Methyltransferase Cancer Research

Regioisomeric Specificity: A Fundamental Basis for Differentiation from 2-Substituted and 4-Substituted Analogs

The position of the ethylphenyl group on the azetidine ring fundamentally differentiates 3-(2-ethylphenyl)azetidine from its 2- and 4-substituted regioisomers. 3-substituted azetidines (like the target compound) possess a different spatial orientation and conformational flexibility compared to 2-substituted azetidines, which can significantly impact how they interact with biological targets or serve as synthetic building blocks [1]. For instance, the SMILES notation (CCc1ccccc1C2CNC2) for 3-(2-ethylphenyl)azetidine indicates a distinct connectivity from that of 2-(2-ethylphenyl)azetidine (CCc1ccccc1C2CCN2) . This structural divergence is not trivial; it can lead to distinct pharmacological profiles and different synthetic pathways, making them non-interchangeable in research applications.

Structure-Activity Relationship Regioisomerism Synthetic Intermediate Medicinal Chemistry

Optimal Application Scenarios for 3-(2-Ethylphenyl)azetidine in Research and Development


High-Affinity Chemical Probe Development for FABP3

Given the demonstrated high-affinity binding (Kd = 0.200 nM) to human FABP3 [1], 3-(2-Ethylphenyl)azetidine and its derivatives are ideally suited as starting points for developing chemical probes to study FABP3's role in fatty acid metabolism, cardiovascular diseases, and metabolic disorders. Its superior potency over structurally related analogs [2] makes it a more attractive candidate for target validation studies and for exploring the therapeutic potential of modulating FABP3 activity.

Scaffold Optimization for EZH2 Inhibitors in Oncology

The 3-(2-ethylphenyl)azetidine scaffold offers a significant potency advantage for inhibiting EZH2 (IC50 = 300 nM) compared to other azetidine-containing compounds [3]. This positions the compound as a valuable advanced intermediate for medicinal chemists seeking to optimize lead compounds targeting EZH2 for oncology applications. The quantitative potency difference supports its selection for further SAR exploration and potential development into a preclinical candidate.

Specialized Building Block for Regioisomerically Pure SAR Studies

The distinct regioisomeric identity of 3-(2-ethylphenyl)azetidine, compared to its 2- and 4-substituted analogs , makes it an essential building block for constructing focused chemical libraries. Its unique 3D conformation and electronic profile are critical for exploring structure-activity relationships (SAR) around a wide range of biological targets, including GPCRs, enzymes, and ion channels, where subtle changes in ligand geometry can dramatically alter potency and selectivity.

Synthesis of CB1 Receptor Antagonist Precursors

Patents and research literature indicate that 3-substituted azetidine derivatives, including compounds structurally related to 3-(2-ethylphenyl)azetidine, have been explored as antagonists of the Cannabinoid-1 (CB1) receptor, a target for treating obesity and metabolic syndrome [4]. The compound can therefore serve as a key intermediate in the synthesis of novel CB1 receptor modulators, providing a distinct chemical starting point for medicinal chemistry programs focused on this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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